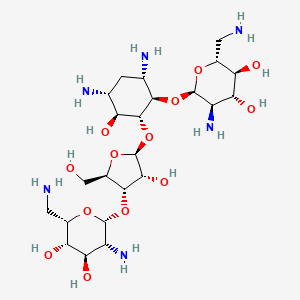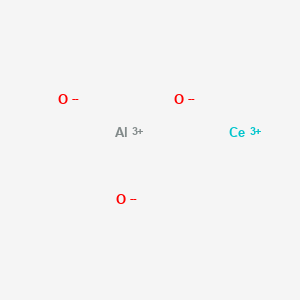
Niobium tin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Niobium tin is an intermetallic compound composed of niobium and tin, known for its remarkable superconducting properties. It is primarily used as a type-II superconductor, which means it can maintain superconductivity even in the presence of high magnetic fields. This compound has a simple structure, often represented as A3B, where niobium atoms occupy the A sites and tin atoms occupy the B sites. This compound was discovered to be a superconductor in 1954 and has since been utilized in various high-tech applications, including particle accelerators and fusion reactors .
準備方法
Synthetic Routes and Reaction Conditions
Niobium tin can be synthesized through several methods, including mechanical alloying, the bronze process, and the internal tin process.
Mechanical Alloying: This method involves mixing niobium, tin, and sometimes copper powders, followed by mechanical alloying and heat treatment.
Bronze Process: In this method, niobium is embedded in a copper-tin bronze matrix. The composite wire is drawn to the final size and coiled before heat treatment.
Internal Tin Process: This process involves separate alloys of niobium, copper, and tin.
Industrial Production Methods
Industrial production of this compound often involves the bronze process and the internal tin process due to their efficiency in producing high-quality superconducting wires. These methods allow for the production of this compound in large quantities, suitable for applications in superconducting magnets and other high-tech devices .
化学反応の分析
Types of Reactions
Niobium tin primarily undergoes reactions involving oxidation and reduction. It is known for its stability in high magnetic fields and its ability to maintain superconductivity under extreme conditions.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include niobium, tin, and copper powders. The reactions typically occur under high-temperature conditions during the heat treatment process, which facilitates the formation of the this compound compound .
Major Products Formed
The primary product formed from these reactions is the this compound compound itself. In some cases, additional phases such as niobium-tin oxides may form, depending on the specific reaction conditions and the presence of other elements .
科学的研究の応用
Niobium tin has a wide range of scientific research applications due to its exceptional superconducting properties.
Particle Accelerators: this compound is used in the construction of superconducting magnets for particle accelerators, such as the Large Hadron Collider at CERN.
Fusion Reactors: this compound is used in the superconducting magnets of fusion reactors, such as the ITER fusion reactor.
Medical Imaging: In the medical field, this compound is used in the coils of MRI machines, enabling clearer imaging and faster patient diagnosis.
High-Resolution NMR Spectroscopy: This compound is used in high-field magnets for nuclear magnetic resonance spectroscopy, which is essential for studying the structure of complex molecules.
作用機序
The superconducting properties of niobium tin arise from its ability to maintain zero electrical resistance and expel magnetic fields when cooled below its critical temperature. The compound’s A3B structure allows for the formation of Cooper pairs, which are pairs of electrons that move through the lattice without scattering, thus maintaining superconductivity. The critical temperature for this compound is approximately 18.3 kelvins .
類似化合物との比較
Niobium tin is often compared with other superconducting compounds, such as niobium titanium and vanadium silicon.
Niobium Titanium: Niobium titanium is another widely used superconductor, known for its ductility and ease of fabrication.
Vanadium Silicon: Vanadium silicon is another A3B superconductor with similar properties to this compound.
Conclusion
This compound is a critical material in the field of superconductivity, with applications ranging from particle accelerators to medical imaging. Its unique properties and ability to maintain superconductivity under extreme conditions make it an invaluable compound in scientific research and industrial applications.
特性
IUPAC Name |
niobium;tin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nb.Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSMVPYGGLPWOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nb].[Sn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NbSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721344 |
Source


|
| Record name | lambda~2~-Stannane--niobium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12035-04-0, 37297-07-7 |
Source


|
| Record name | Niobium, compd. with tin (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | lambda~2~-Stannane--niobium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






